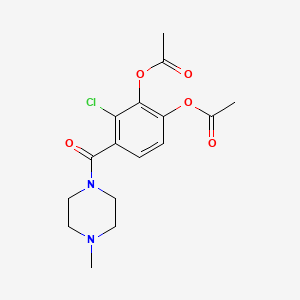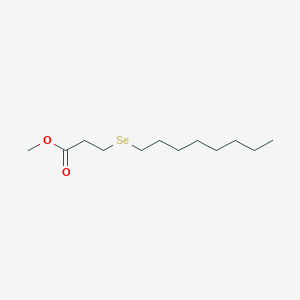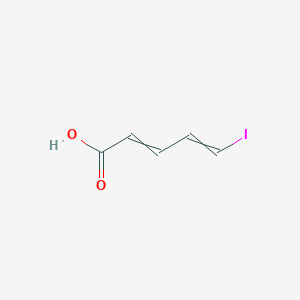
Amino(hydroxy)boranyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino(hydroxy)boranyl is a compound that features both amino and hydroxy functional groups attached to a boron atom. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino(hydroxy)boranyl can be synthesized through several methods. One common approach involves the reaction of boric acid with an amino alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where boric acid and amino alcohols are mixed in precise ratios. The reaction is monitored continuously to maintain optimal conditions, and the product is purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Amino(hydroxy)boranyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The amino and hydroxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields .
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted boron compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Amino(hydroxy)boranyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a biomolecule stabilizer.
Medicine: Research is ongoing into its use as an antimicrobial and anticancer agent.
Industry: It is used in the production of advanced materials and as an additive in lubricants and polymers .
Mechanism of Action
The mechanism by which amino(hydroxy)boranyl exerts its effects involves its ability to form stable complexes with various biomolecules. The amino and hydroxy groups allow it to interact with proteins, nucleic acids, and other cellular components, influencing their structure and function. This interaction can modulate biochemical pathways and cellular processes, making it a valuable tool in both research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Amino acids: Organic compounds containing both amino and carboxylic acid functional groups.
Hydroxy acids: Organic compounds containing both hydroxy and carboxylic acid functional groups.
Boronic acids: Compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group .
Uniqueness
Amino(hydroxy)boranyl is unique due to the presence of both amino and hydroxy groups attached to a boron atom. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in various fields of research and industry .
Properties
CAS No. |
134271-87-7 |
|---|---|
Molecular Formula |
BH3NO |
Molecular Weight |
43.84 g/mol |
InChI |
InChI=1S/BH3NO/c2-1-3/h3H,2H2 |
InChI Key |
VKDYWQCDUOLFMX-UHFFFAOYSA-N |
Canonical SMILES |
[B](N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)




![3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]-](/img/structure/B14270254.png)

![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)




